molecular formula C13H12N6 B4582318 N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

Cat. No. B4582318
M. Wt: 252.27 g/mol
InChI Key: XIZTXFYEICKWGZ-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that belongs to the class of triazoles and pyrimidines.

Scientific Research Applications

Synthetic Methods and Chemical Properties

This compound has been explored in the context of synthetic chemistry , where its derivatives serve as key intermediates for various chemical reactions and compound syntheses. For instance, in the study of solvent polarity effects on spin crossover in iron(II) complexes, derivatives of pyrimidine triazoles were used to examine how changes in solvent polarity influence the thermal and electronic properties of these complexes (Rodríguez-Jiménez et al., 2018). Furthermore, the synthesis of novel ligands for potential applications in coordination chemistry and luminescence studies has also utilized similar structures (Gusev et al., 2011).

Biological Activity

Research into the biological activity of compounds structurally related to N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has highlighted their potential in various therapeutic areas. For example, derivatives have been evaluated for antimicrobial activities , revealing some compounds as promising alternatives to traditional antibiotics due to their mechanism of action on bacterial cell membranes (Fan et al., 2020). Additionally, studies on larvicidal activity against mosquito larvae have identified certain pyrimidine-linked morpholinophenyl derivatives exhibiting significant efficacy, suggesting their potential in controlling vector-borne diseases (Gorle et al., 2016).

Material Science Applications

In material science , research into novel polyimides containing pyridine and biphenyl units for applications requiring high transparency and thermal stability has made use of similar pyrimidine structures to enhance the desired properties of polymers (Guan et al., 2015). This demonstrates the compound's relevance in developing advanced materials with specific optical and thermal characteristics.

properties

IUPAC Name

N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-9-3-5-10(6-4-9)11-16-13(19-18-11)17-12-14-7-2-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZTXFYEICKWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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